![molecular formula C10H12Cl2O3S B1426964 3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl chloride CAS No. 1018340-71-0](/img/structure/B1426964.png)
3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl chloride
Overview
Description
Scientific Research Applications
Analytical Chemistry
In analytical chemistry, this compound is valuable for its potential use in chromatographic methods such as HPLC and LC-MS . Its unique structure could be utilized in the development of analytical standards and reagents that help in the identification and quantification of complex mixtures.
Biochemistry
Biochemists might explore the use of this compound in enzyme inhibition studies . The sulfonyl chloride group can react with various biological molecules, potentially leading to the discovery of new biochemical pathways or drug targets .
Material Science
In the field of material science, “3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl chloride” could be used to modify surfaces or create new polymers with specific properties, such as increased durability or chemical resistance .
Environmental Science
Environmental scientists could investigate the compound’s effects on ecosystems, particularly its biodegradation and toxicity profiles . It could also serve as a model compound for studying the environmental impact of similar organic chemicals .
Pharmacology
Pharmacological research might involve this compound in the synthesis of new medicinal agents . Its reactivity with various functional groups makes it a candidate for creating prodrugs or active pharmaceutical ingredients (APIs) .
Industrial Processes
In industrial processes, this compound’s reactivity could be harnessed for chemical synthesis and manufacturing . It might be used as an intermediate in the production of more complex compounds or as a catalyst in specific reactions .
properties
IUPAC Name |
3-(4-chloro-3-methylphenoxy)propane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O3S/c1-8-7-9(3-4-10(8)11)15-5-2-6-16(12,13)14/h3-4,7H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYPSLLVLRYMNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCS(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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